molecular formula C8H10ClNO B2538008 1-(6-Chloro-2-methylpyridin-3-yl)ethanol CAS No. 1093880-33-1

1-(6-Chloro-2-methylpyridin-3-yl)ethanol

Cat. No. B2538008
CAS RN: 1093880-33-1
M. Wt: 171.62
InChI Key: OOQNBPDEYHWPDL-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 . It is also known by the synonym 3-Pyridinemethanol, 6-chloro-α,2-dimethyl .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a methyl group at the 6th and 2nd positions, respectively. An ethanol group is attached at the 3rd position .

properties

IUPAC Name

1-(6-chloro-2-methylpyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4,6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNBPDEYHWPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloro-2-methylnicotinaldehyde (300 mg, 1.93 mmol) was taken up in THF (9.6 ml) under argon and cooled to −78° C. Methylmagnesium bromide (1.29 ml, 3.86 mmol) was added dropwise over 5 minutes. The reaction temperature was maintained at −78° C. for 20 minutes, then was allowed to warm to 0° C. over 2 hours. The reaction was quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The reaction mixture was extracted three times with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude residue was purified by silica gel chromatography (10-75% ethyl acetate/hexanes) to afford the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
solvent
Reaction Step Three

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